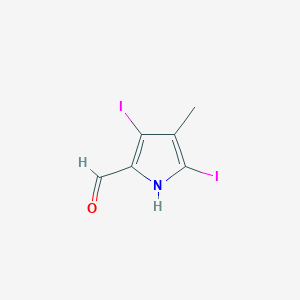
4,4'-Oxydibutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Oxydibutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4’-oxybis(butan-1-ol) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . Another method includes the hydrolysis of 4,4’-oxybis(butyronitrile) under acidic or basic conditions to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of 4,4’-Oxydibutanoic acid typically involves the large-scale oxidation of 4,4’-oxybis(butan-1-ol) using environmentally friendly oxidizing agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxydibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex molecules.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The ether linkage allows for substitution reactions, where one of the butanoic acid units can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,4’-Oxydibutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Oxydibutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites and interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxobutanoic acid: A simpler analog with a single carboxylic acid group and a ketone group.
4,4’-Oxydipropanoic acid: Similar structure but with propanoic acid units instead of butanoic acid units.
Adipic acid: A dicarboxylic acid with a similar chain length but without the ether linkage.
Uniqueness
4,4’-Oxydibutanoic acid is unique due to its ether linkage, which imparts different chemical and physical properties compared to other dicarboxylic acids.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
4-(3-carboxypropoxy)butanoic acid |
InChI |
InChI=1S/C8H14O5/c9-7(10)3-1-5-13-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
RHIVLTKIJSCFNW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)COCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


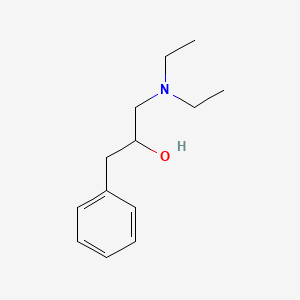



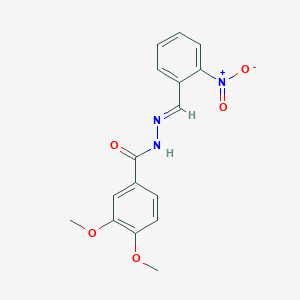

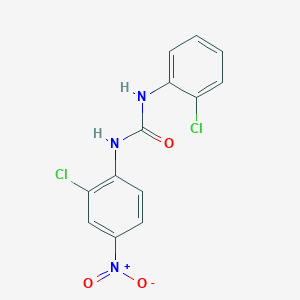
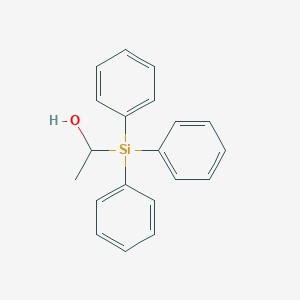




![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
